molecular formula C16H22FN3O4S B5559406 (4aS*,7aR*)-N-(2-fluorophenyl)-4-(2-methoxyethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide

(4aS*,7aR*)-N-(2-fluorophenyl)-4-(2-methoxyethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide

Cat. No. B5559406
M. Wt: 371.4 g/mol
InChI Key: IFHMOCNYULINJT-CABCVRRESA-N
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Description

The compound of interest is a complex organic molecule featuring a hexahydrothieno[3,4-b]pyrazine core. This structural motif is significant in medicinal chemistry due to its presence in various biologically active compounds.

Synthesis Analysis

The synthesis of similar heterocyclic compounds often involves multistep reactions, starting from simple precursors. For example, Ahmad et al. (2021) detailed the Suzuki cross-coupling reactions for synthesizing thiophene-carboxamides derivatives, showcasing the typical synthetic routes for such complex molecules (Ahmad et al., 2021).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography, which provides detailed information about the atomic arrangement and molecular conformation. Bartczak et al. (1988) utilized single-crystal X-ray investigations to elucidate the planar structure of a similar compound, highlighting the typical analytical approach for structural determination (Bartczak et al., 1988).

Chemical Reactions and Properties

Compounds with the hexahydrothieno[3,4-b]pyrazine scaffold participate in various chemical reactions, contributing to their diverse chemical properties. For instance, Clerici et al. (1996) explored the cycloaddition of azides to isothiazole dioxides, leading to the synthesis of thiadiazabicyclo[3.1.0]hexene derivatives, demonstrating the reactive nature of such structures (Clerici et al., 1996).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the behavior of these compounds under various conditions. Studies like those by Kumara et al. (2018), which investigated the crystal structure and thermo-optical properties of pyrazole derivatives, provide insight into the physical characteristics of similar molecules (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, define the compound's utility in various applications. The work by Mahata et al. (2003), focusing on the synthesis of heterocycles with aldehyde functionality, exemplifies the exploration of chemical properties pertinent to such complex molecules (Mahata et al., 2003).

Scientific Research Applications

1. Synthesis and Characterization

  • The compound is involved in the synthesis of new derivatives, like 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which are further characterized for their structural and chemical properties. These syntheses contribute to the expanding library of chemical compounds with potential applications in various fields (Hassan, Hafez, & Osman, 2014).

2. Biological Activity Studies

  • Researchers have synthesized related compounds to study their biological activities, such as antibacterial properties. These studies help in identifying new compounds that could be developed into drugs or used in other medical applications (Solankee & Patel, 2004).

3. Fluorescence Studies

  • The compound and its derivatives have been studied for their fluorescence properties. Understanding the fluorescence properties of such compounds can lead to their use in imaging, sensing, and other applications requiring fluorescent materials (Nakagawa et al., 2015).

4. Anticancer Research

  • Some derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. This research is crucial for discovering new drugs and treatment methods for various types of cancer (Ouf, Amr, & Sakran, 2014).

properties

IUPAC Name

(4aR,7aS)-N-(2-fluorophenyl)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O4S/c1-24-9-8-19-6-7-20(15-11-25(22,23)10-14(15)19)16(21)18-13-5-3-2-4-12(13)17/h2-5,14-15H,6-11H2,1H3,(H,18,21)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHMOCNYULINJT-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(C2C1CS(=O)(=O)C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR,7aS)-N-(2-fluorophenyl)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide

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